molecular formula C21H21NO2 B8795127 [3,5-bis(benzyloxy)benzyl]amine hydrochloride CAS No. 205176-41-6

[3,5-bis(benzyloxy)benzyl]amine hydrochloride

Katalognummer: B8795127
CAS-Nummer: 205176-41-6
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: OBYNCDBAMUFKDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3,5-bis(benzyloxy)benzyl]amine hydrochloride is an organic compound characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-bis(benzyloxy)benzyl]amine hydrochloride typically involves the reaction of 3,5-dibenzyloxybenzaldehyde with an amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

[3,5-bis(benzyloxy)benzyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives, while nitration can introduce nitro groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

[3,5-bis(benzyloxy)benzyl]amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [3,5-bis(benzyloxy)benzyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxybenzylamine: Similar in structure but with a methoxy group instead of benzyloxy.

    4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group, offering different chemical properties.

    (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine: Features a tetrazine ring, which imparts unique reactivity .

Uniqueness

[3,5-bis(benzyloxy)benzyl]amine hydrochloride is unique due to the presence of two benzyloxy groups, which can significantly influence its chemical reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can lead to unique applications in various fields of research .

Eigenschaften

CAS-Nummer

205176-41-6

Molekularformel

C21H21NO2

Molekulargewicht

319.4 g/mol

IUPAC-Name

[3,5-bis(phenylmethoxy)phenyl]methanamine

InChI

InChI=1S/C21H21NO2/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18/h1-13H,14-16,22H2

InChI-Schlüssel

OBYNCDBAMUFKDA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CN)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.